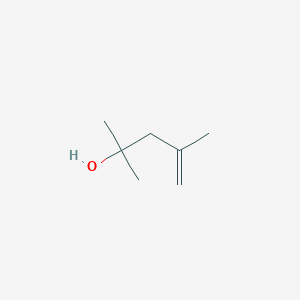

2,4-Dimethyl-4-penten-2-ol

Descripción general

Descripción

2,4-Dimethyl-4-penten-2-ol is an organic compound with the molecular formula C₇H₁₄O. It is a colorless liquid that is soluble in water and has a boiling point of approximately 132°C . This compound is used as an intermediate in the synthesis of various organic materials, including pharmaceuticals, cosmetics, and organic light-emitting diodes .

Métodos De Preparación

2,4-Dimethyl-4-penten-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of isobutene with formaldehyde in the presence of a catalyst. This reaction typically occurs under mild conditions and yields the desired product with high selectivity . Industrial production methods often involve similar processes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield .

Análisis De Reacciones Químicas

2,4-Dimethyl-4-penten-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

Aplicaciones Científicas De Investigación

Overview

2,4-Dimethyl-4-penten-2-ol is an organic compound with the molecular formula C₇H₁₄O. It is characterized by a double bond and a hydroxyl group, which contribute to its unique reactivity and versatility in various applications. This compound has garnered attention in multiple fields, including chemistry, biology, medicine, and industry.

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows for the creation of various derivatives that are essential in pharmaceuticals and agrochemicals. For instance, it can be transformed into enantiomerically pure diol derivatives through chemoenzymatic synthesis methods, highlighting its importance in producing compounds with specific stereochemical configurations necessary for biological activity.

| Synthesis Method | Description |

|---|---|

| Reaction with Isobutene | Typically involves formaldehyde and a catalyst under mild conditions to yield high selectivity for the desired product. |

| Enzymatic Transformation | Using enzymes like Pseudomonas lipase for saponification to achieve high enantiomeric excess in diol derivatives. |

Biological Studies

In biological research, this compound is utilized to study metabolic pathways and enzyme interactions due to its reactive hydroxyl group. It can act as a substrate for various enzymes involved in oxidation-reduction reactions, making it significant in enzyme kinetics studies.

Medicinal Chemistry

This compound is a precursor in synthesizing medicinal compounds, including antiviral and anticancer agents. Its ability to undergo oxidation and reduction reactions allows for the modification of its structure to create therapeutically relevant molecules.

Industrial Applications

In industry, this compound is used in producing organic light-emitting diodes (OLEDs) and other advanced materials. Its unique properties facilitate the development of new materials with specific functionalities that are valuable in electronic applications.

Mecanismo De Acción

The mechanism of action of 2,4-Dimethyl-4-penten-2-ol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The hydroxyl group in its structure allows it to participate in hydrogen bonding and other interactions, influencing its reactivity and function .

Comparación Con Compuestos Similares

2,4-Dimethyl-4-penten-2-ol can be compared with other similar compounds, such as:

2,4-Dimethyl-2-pentanol: This compound has a similar structure but lacks the double bond present in this compound, resulting in different reactivity and applications.

2,4-Dimethyl-3-pentanol: Another similar compound with a different position of the hydroxyl group, leading to variations in its chemical properties and uses

This compound stands out due to its unique combination of a double bond and a hydroxyl group, which imparts distinct reactivity and versatility in various applications.

Actividad Biológica

2,4-Dimethyl-4-penten-2-ol (CAS Number: 19781-53-4) is an organic compound characterized by its molecular formula . It appears as a colorless liquid, soluble in water, with a boiling point of approximately 132°C. This compound has garnered attention in various fields, including organic chemistry, biology, and materials science, due to its unique structural features and biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets within biological systems. Its hydroxyl group enables it to participate in hydrogen bonding, making it a substrate for enzymes involved in oxidation-reduction reactions. This property is significant for studying metabolic pathways and enzyme kinetics.

Key Mechanisms:

- Enzyme Substrate: Acts as a substrate for enzymes, facilitating biochemical reactions.

- Hydrogen Bonding: The hydroxyl group allows for hydrogen bonding, influencing reactivity and interaction with biological molecules.

Applications in Research

This compound is utilized in several scientific applications:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various medicinal compounds, including antiviral and anticancer agents.

- Agrochemicals: The compound is also used in the synthesis of agrochemicals due to its reactivity and functional properties.

- Metabolic Studies: Its unique structure allows researchers to study metabolic pathways and enzyme interactions effectively .

The chemical properties of this compound are summarized in the table below:

| Property | Value |

|---|---|

| Molecular Weight | 114.19 g/mol |

| Boiling Point | Approximately 132 °C |

| Solubility | Soluble in water |

| Density | Not specified |

These properties indicate that the compound is relatively stable under standard conditions but may react under specific circumstances such as exposure to strong oxidizing agents.

Study on Synthetic Applications

A notable study explored the chemoenzymatic synthesis of glycosylated enantiomerically pure diol derivatives from this compound. In this research, derivatives were saponified using Pseudomonas lipase, yielding compounds with high enantiomeric excess. These derivatives were further transformed into benzoyloxy derivatives for subsequent mannosylation, demonstrating the compound's utility in synthesizing complex molecules crucial for pharmaceuticals.

Aroma Profile Analysis

Another research focused on the aroma-active compounds in various teas, including jasmine and kale tea. The study highlighted how compounds like this compound contribute to the overall aroma profile. Such analyses are vital for understanding flavor chemistry and enhancing product quality in food sciences .

Propiedades

IUPAC Name |

2,4-dimethylpent-4-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-6(2)5-7(3,4)8/h8H,1,5H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYWMKLMWCPTKDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173487 | |

| Record name | 2,4-Dimethyl-4-penten-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19781-53-4 | |

| Record name | 2,4-Dimethyl-4-penten-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19781-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyl-4-penten-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethyl-4-penten-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.